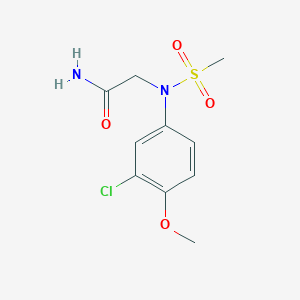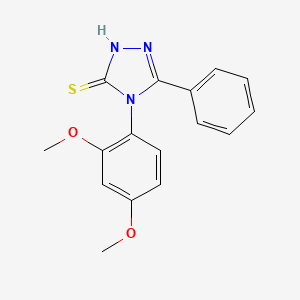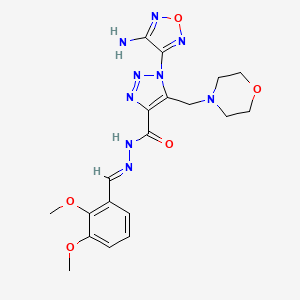
2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde, also known as PPA-115, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde works by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. For example, 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde has been shown to inhibit the activity of the protein kinase CK2, which plays a role in cell proliferation and survival. 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde depend on the specific disease or condition being studied. In cancer research, 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde has been shown to induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's disease research, 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde has been shown to reduce inflammation and oxidative stress in the brain. In Parkinson's disease research, 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde has been shown to increase the levels of dopamine, a neurotransmitter involved in movement and reward.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition of specific cellular processes. However, one limitation of using 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde is its potential toxicity, as it has been shown to cause cell death in some non-cancerous cell lines.
Direcciones Futuras
There are several future directions for research on 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the toxicity of 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde in more detail, in order to determine its safety for use in humans. Additionally, further research is needed to understand the precise mechanism of action of 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde and its effects on specific cellular processes.
Métodos De Síntesis
2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde can be synthesized through a multi-step process involving the reaction of 2-amino-5-chlorobenzoxazole with 2-pyridinecarboxaldehyde, followed by the addition of acryloyl chloride and triethylamine. The resulting compound is then purified through column chromatography to obtain 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde in its pure form.
Aplicaciones Científicas De Investigación
2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In Alzheimer's disease research, 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde has been shown to reduce the accumulation of beta-amyloid plaques, a hallmark of the disease. In Parkinson's disease research, 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde has been shown to protect dopaminergic neurons, which are often damaged in the disease.
Propiedades
IUPAC Name |
(Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-(pyridin-2-ylamino)prop-2-enal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2/c16-11-4-5-13-12(7-11)19-15(21-13)10(9-20)8-18-14-3-1-2-6-17-14/h1-9H,(H,17,18)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVJPMIWESOQHV-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC=C(C=O)C2=NC3=C(O2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)N/C=C(\C=O)/C2=NC3=C(O2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)-1-piperazinecarbothioamide](/img/structure/B5738561.png)
![N-methyl-N'-1-naphthyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5738571.png)
![N-(3,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5738575.png)



![O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5738599.png)
![4-[5-bromo-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5738611.png)
![5-(4-bromophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5738621.png)

![5-({[5-(4-chlorobenzoyl)-2-furyl]methyl}thio)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5738638.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide](/img/structure/B5738655.png)